![molecular formula C10H10ClN3O3 B1390091 {[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride CAS No. 1185302-68-4](/img/structure/B1390091.png)
{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
描述
{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a useful research compound. Its molecular formula is C10H10ClN3O3 and its molecular weight is 255.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) , a protein kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation.
Mode of Action
For instance, some compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cells.
Result of Action
Similar compounds have been found to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
生化分析
Biochemical Properties
{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2, which are involved in the biosynthesis of prostaglandins . By inhibiting these enzymes, this compound can modulate inflammatory responses and pain perception. Additionally, it interacts with tubulin, a protein that plays a crucial role in cell division, thereby affecting microtubule dynamics and cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis, particularly in acute lymphoblastic leukemia and pancreatic cancer cell lines . It influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, and alters gene expression profiles, leading to reduced cell proliferation and increased cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the benzodioxole and oxadiazole rings, which fit into the enzyme’s active site. Additionally, the compound inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin, thereby preventing microtubule formation and leading to cell cycle arrest . Changes in gene expression are mediated through the activation of transcription factors and epigenetic modifications, which alter the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of the compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes . As the dosage increases, the compound’s anticancer properties become more pronounced, leading to significant tumor regression in animal models of leukemia and pancreatic cancer . At high doses, the compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can lead to changes in energy production, biosynthesis, and detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Additionally, its distribution can be influenced by factors such as blood flow, tissue permeability, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . It can also be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations enable the compound to exert its effects on cellular processes, such as energy production, protein synthesis, and apoptosis.
属性
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3.ClH/c11-4-9-12-10(16-13-9)6-1-2-7-8(3-6)15-5-14-7;/h1-3H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHWJOMKSGKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


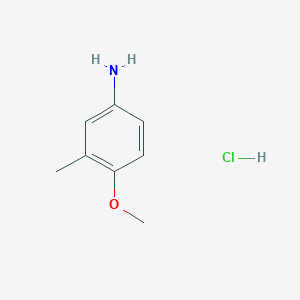

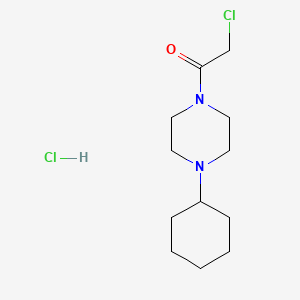
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)

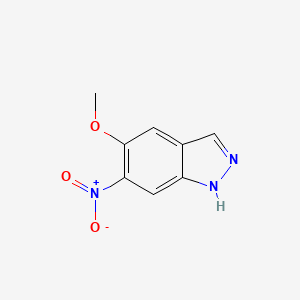

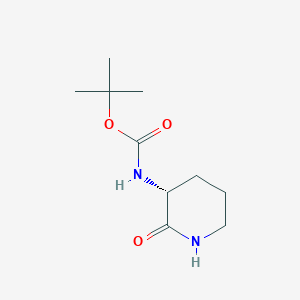
![[(2R,3S)-2-(2,4-Dimethoxy-phenyl)-1-ethyl-pyrrolidin-3-ylmethyl]-methyl-amine hydrochloride](/img/structure/B1390023.png)
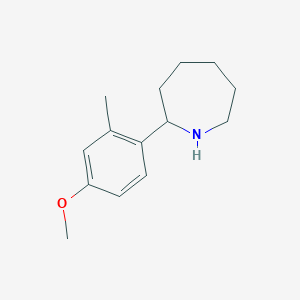
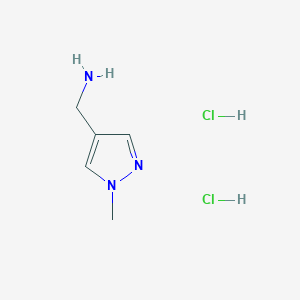
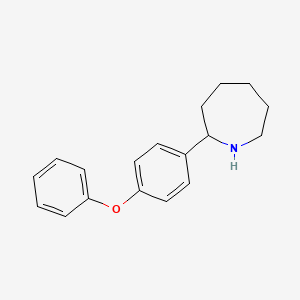
![5-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1390027.png)
![2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline](/img/structure/B1390028.png)
